N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine
Description
N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine triamine derivative characterized by an isopropyl group at the N4 position and a 4-(methylsulfonyl)phenyl substituent at the N6 position. Pyrimidine triamines are recognized for their diverse biological activities, including kinase inhibition and anticancer properties, and serve as critical intermediates in medicinal chemistry . The methylsulfonyl (Ms) group, a common pharmacophore, enhances solubility and binding affinity in drug design, as seen in related compounds . The isopropyl group may influence steric interactions and metabolic stability compared to smaller alkyl or aryl substituents .
Properties
IUPAC Name |
6-N-(4-methylsulfonylphenyl)-4-N-propan-2-ylpyrimidine-4,5,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-9(2)18-13-12(15)14(17-8-16-13)19-10-4-6-11(7-5-10)22(3,20)21/h4-9H,15H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXPWPBOCAVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1N)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The most common approach involves sequential substitutions on 4,6-dichloropyrimidine-2-amine (CAS 5750-76-5). The synthesis proceeds as follows:
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First substitution : Reaction with isopropylamine at the 4-position.
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Second substitution : Reaction with 4-(methylsulfonyl)aniline at the 6-position.
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Third substitution : Introduction of the remaining amine group at the 5-position.
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Step 1 : 4,6-Dichloropyrimidine-2-amine (1.0 eq) is reacted with excess isopropylamine (3.0 eq) in 1,4-dioxane at 120°C for 48 hours under microwave irradiation. Yield: 85–90%.
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Step 2 : The intermediate 4-isopropylamino-6-chloropyrimidine-2-amine is treated with 4-(methylsulfonyl)aniline (1.2 eq) in tetrahydrofuran (THF) with triethylamine (2.0 eq) at 80°C for 12 hours. Yield: 70–75%.
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Step 3 : The final amine group is introduced via Pd-catalyzed coupling or direct ammonolysis.
Key Challenges :
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Regioselectivity between the 4- and 6-positions is controlled by steric and electronic factors. Polar solvents (e.g., DMF) favor substitution at the 4-position.
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Competing side reactions (e.g., over-alkylation) are mitigated by using excess amine and controlled temperatures.
Cyclocondensation of Amidines and Ketones
Building the Pyrimidine Core
An alternative route constructs the pyrimidine ring from smaller precursors. This method avoids handling halogenated intermediates and improves scalability.
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Formation of enamine intermediate : 3-(methylsulfonyl)benzaldehyde (1.0 eq) reacts with guanidine carbonate (1.5 eq) in ethanol under reflux (12 hours).
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Cyclization : The enamine is treated with isobutyryl chloride (1.2 eq) in acetic anhydride at 100°C, forming the pyrimidine ring. Yield: 60–65%.
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Functionalization : The 5-position amine is introduced via nitration followed by reduction (e.g., NaBH₄ or H₂/Pd-C).
Advantages :
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Avoids toxic chlorinated intermediates.
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Enables modular substitution patterns by varying aldehydes and ketones.
Reductive Amination Strategies
One-Pot Reduction and Coupling
A patent (CN104817505A) describes a reductive amination approach for analogous pyrimidines:
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Reduction of nitro groups : 4-Nitro-6-isopropylpyrimidine-2-amine is reduced using NaBH₄ in THF/MeOH (5–25°C, 2 hours). Yield: 98%.
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Sulfonamide coupling : The resulting diamine reacts with methylsulfonyl chloride (1.5 eq) in dichloromethane with K₂CO₃ (2.0 eq). Yield: 85%.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF/MeOH (3:1) | +15% |
| Temperature | 25°C | +10% |
| Catalyst | None required | N/A |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range | Purity (HPLC) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–90% | >95% | High | 120–150 |
| Cyclocondensation | 60–75% | >90% | Moderate | 90–110 |
| Reductive Amination | 80–85% | >98% | High | 100–130 |
Key Insights :
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Nucleophilic substitution is preferred for industrial-scale synthesis due to higher yields.
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Cyclocondensation offers cost advantages but requires rigorous purification.
Characterization and Quality Control
Analytical Data
Chemical Reactions Analysis
Types of Reactions
N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Catalysts: Palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine
- Core Structure : Pyrimidine triamine with dimethyl (N4, N6) and diphenyl substituents.
- Key Differences : Bulky phenyl groups at N4/N6 reduce steric flexibility compared to the isopropyl and 4-(methylsulfonyl)phenyl groups in the target compound. This limits its binding to hydrophobic pockets but may improve thermal stability .
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 15)
- Core Structure: Thieno[2,3-d]pyrimidine (a fused heterocyclic system) instead of pyrimidine triamine.
- The 4-(methylsulfonyl)phenyl group is retained, suggesting shared solubility or receptor-binding profiles with the target compound .
- Synthesis : Prepared via nucleophilic substitution, similar to methods for pyrimidine triamines .
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
- Core Structure : Imidazo[2,1-b]thiazole with a 4-(methylsulfonyl)phenyl substituent.
- Key Differences : The imidazo-thiazole core confers distinct electronic properties. Reported IC50 values for kinase inhibition range from 1.2–1.4 µM, highlighting the methylsulfonyl group’s role in potency .
Substituent Effects
- N4 Position :
- N6 Position: 4-(Methylsulfonyl)phenyl (target): Improves solubility and hydrogen-bonding capacity versus non-polar groups (e.g., phenyl or fluorophenyl) . 4-Fluorophenyl (): Introduces electronegativity but lacks sulfonyl’s solubility-enhancing effects .
Data Tables
Table 1: Structural and Bioactivity Comparison
N/R: Not reported in available evidence.
Table 2: Physicochemical Properties
| Compound Type | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~350–370† | 2.5–3 | Moderate (aqueous) |
| Thieno-pyrimidine (15) | ~330 | 2.8 | Low |
| Imidazo-thiazole (5) | ~300 | 2.2 | High |
*Calculated using fragment-based methods.
†Estimated based on structural similarity.
Research Findings
- Binding Affinity : Docking studies () suggest that the 4-(methylsulfonyl)phenyl group forms stable hydrogen bonds with kinase ATP-binding pockets, a feature shared across analogues .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related pyrimidine triamines, involving sequential nucleophilic substitutions .
- Bioactivity Gaps : While imidazo-thiazole derivatives show sub-µM IC50 values, pyrimidine triamines may require optimization of N4/N6 groups to achieve comparable potency .
Notes
Limitations : Direct bioactivity data for the target compound are absent; inferences rely on structural analogues.
Conflicting Evidence : The methylsulfonyl group’s role in solubility () vs. steric effects () requires further validation.
Biological Activity
N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| Melting Point | 137-140 °C |
| Solubility | Slightly soluble in methanol and chloroform |
| Storage Conditions | Sealed in dry conditions at room temperature |
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis. The compound is believed to target microtubules, a critical component of the cytoskeleton in eukaryotic cells, which plays a vital role in maintaining cell shape and facilitating cell division.
Biological Activity
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Anticancer Properties :
- Studies indicate that this compound may inhibit the growth of various cancer cell lines by disrupting microtubule dynamics. For instance, it has shown efficacy against drug-resistant cancer cells by promoting apoptosis and inhibiting cell cycle progression.
- In vitro studies have demonstrated that the compound can induce cytotoxicity in breast cancer and lung cancer cell lines.
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Enzyme Inhibition :
- This compound has been reported to inhibit specific enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair processes in rapidly dividing cells.
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Synergistic Effects :
- When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with higher doses of standard treatments.
Study 1: Antitumor Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to microtubule destabilization leading to apoptosis .
Study 2: Pharmacokinetics
Research investigating the pharmacokinetic profile of this compound revealed that it has favorable absorption properties with a bioavailability rate exceeding 50%. The compound was metabolized primarily in the liver, with a half-life suitable for once-daily dosing regimens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, pyrimidine triamines are synthesized via sequential amination of halogenated pyrimidine intermediates. Key conditions include temperature control (e.g., 60–80°C for amination steps), solvent selection (e.g., DMF or THF for polar aprotic environments), and stoichiometric ratios of amine nucleophiles to avoid side reactions. Catalytic bases like K₂CO₃ may enhance reactivity. Yield optimization often requires purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular conformation and substituent orientation (e.g., confirming the isopropyl and methylsulfonylphenyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks (e.g., distinguishing NH₂ groups at positions 4, 5, and 6).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : Reverse-phase HPLC with C18 columns may resolve closely related impurities .
Advanced Research Questions
Q. How can molecular docking simulations be optimized to study the interaction of this compound with biological targets like COX-2?
- Methodological Answer :
- Software : Use AutoDock 3.0 with the Lamarckian genetic algorithm (LGA) for conformational sampling .
- Parameterization : Include ligand flexibility (torsional degrees of freedom) and rigid protein structures. Calibrate scoring functions using empirical binding free energy data.
- Validation : Compare docking poses with crystallographic data (if available) and validate via molecular dynamics (MD) simulations .
Q. What experimental strategies are recommended for resolving contradictions in bioactivity data across different enzyme inhibition assays?
- Methodological Answer :
- Standardized assays : Use identical enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and buffer conditions (pH, ionic strength).
- Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to normalize potency measurements.
- Dose-response curves : Calculate IC₅₀ values with at least three independent replicates to assess reproducibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved COX-2 selectivity?
- Methodological Answer :
- Substituent modification : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance hydrophobic interactions in the COX-2 active site.
- Electron-withdrawing groups : Introduce fluorinated or sulfonamide moieties to improve binding affinity (see analogs in ).
- Crystallographic analysis : Compare ligand-protein co-crystal structures to identify critical hydrogen-bonding residues (e.g., His90 in COX-2) .
Q. What computational and experimental approaches are synergistic for analyzing metabolic stability of this compound?
- Methodological Answer :
- In silico prediction : Use ADMET software (e.g., SwissADME) to estimate metabolic sites (e.g., oxidation of isopropyl groups).
- In vitro assays : Perform microsomal stability tests (human liver microsomes) with LC-MS/MS quantification of parent compound degradation.
- Isotope labeling : Track metabolic pathways using ¹⁴C-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
